3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYZZMFXUDNSC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Stereochemistry: The Z-isomer in (2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid may exhibit reduced biological activity compared to E-isomers due to steric hindrance .
- Sulfamoyl vs.
Physicochemical Properties
- Melting Points: Carbamoyl-substituted derivatives generally exhibit higher melting points than non-amide analogs (e.g., 3-chloro-4-fluorocinnamic acid melts at 173–175°C vs. the target compound’s estimated >170°C) due to intermolecular hydrogen bonding .
Biological Activity
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid, also known by its IUPAC name (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid, is a compound with the molecular formula C10H7ClFNO3 and a molecular weight of 243.62 g/mol. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure includes a prop-2-enoic acid backbone and a carbamoyl group derived from a chlorofluorophenyl moiety, which imparts distinctive electronic properties conducive to various biological interactions.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can alter cellular signaling pathways, resulting in diverse biological effects.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClFNO3 |
| Molecular Weight | 243.62 g/mol |
| IUPAC Name | (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory potential have shown promise, with the compound being able to downregulate pro-inflammatory cytokines in vitro.
- Anticancer Effects : Some studies have explored its efficacy against cancer cell lines, indicating that it may induce apoptosis in specific cancer types through mitochondrial pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 25 µM, demonstrating its potential as an antibacterial agent .
Study 2: Anti-inflammatory Mechanism
In vitro assays assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with 50 µM of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting an anti-inflammatory mechanism that warrants further investigation .
Study 3: Anticancer Activity
Research focusing on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells through mitochondrial dysfunction. Flow cytometry analysis showed increased Annexin V positivity at concentrations above 30 µM, indicating early apoptotic events .
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via a carbamoylation reaction between 3-chloro-4-fluoroaniline and prop-2-enoic acid derivatives. Optimization involves controlling temperature (60–80°C) and using coupling agents like EDCI/HOBt in anhydrous DMF to enhance yield . Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
Q. How should researchers validate the purity and structural integrity of this compound?
Use a combination of:
- NMR : - and -NMR in DMSO- to confirm the presence of the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbons) .
- HPLC : Reverse-phase chromatography (retention time ~8–10 min under gradient elution) to assess purity .
- Elemental Analysis : Match calculated and observed C, H, N, and halogen percentages within ±0.3% .
Q. What safety precautions are critical when handling this compound?
- Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles) due to potential irritancy .
- Store in a cool, dry environment (<25°C) away from oxidizing agents. Follow GHS guidelines (P210: avoid ignition sources) .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined and refined?
Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:
Q. What intermolecular interactions dominate the solid-state packing?
Graph-set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs:
- The carboxylic acid group forms dimers via O–H···O bonds (distance ~2.6–2.8 Å) .
- Halogen (Cl/F) interactions with aromatic π-systems contribute to layered packing, analyzed using Mercury software .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Scenario : Discrepancies in bond lengths (e.g., C=O in XRD vs. NMR).
- Resolution : Cross-validate using DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries . Adjust refinement parameters (e.g., extinction correction) in SHELXL to address outliers .
Q. What is the electronic impact of the 3-chloro-4-fluorophenyl substituent on reactivity?
- The electron-withdrawing Cl/F groups reduce electron density at the carbamoyl moiety, enhancing electrophilicity.
- Confirm via Hammett substituent constants (-Cl = +0.37, -F = +0.06) and DFT-derived Fukui indices for electrophilic sites .
Q. Which computational methods are suitable for modeling this compound’s bioactivity?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes.
- MD Simulations : GROMACS with CHARMM force fields to assess stability of ligand-protein complexes .
Methodological Notes
- Crystallography : SHELXL’s twin refinement (TWIN/BASF commands) is critical for handling twinned crystals .
- Spectroscopy : Assign -NMR peaks using COSY to resolve coupling in the vinyl region .
- Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
